molecular formula C9H18O2 B1346088 3-Propylhexanoic acid CAS No. 25110-61-6

3-Propylhexanoic acid

Cat. No. B1346088
CAS RN: 25110-61-6
M. Wt: 158.24 g/mol
InChI Key: VSWVHHCWUCZFBB-UHFFFAOYSA-N
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Description

3-Propylhexanoic acid, also known by its IUPAC name 3-propylhexanoic acid, is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.24 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 3-Propylhexanoic acid involves several steps and conditions. Some of the methods include heating with thionyl chloride, phosphorus trichloride, and chloroform . It’s important to note that these methods require specific conditions and should be carried out in a controlled environment .


Molecular Structure Analysis

The molecular structure of 3-Propylhexanoic acid consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H18O2/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3, (H,10,11) .


Physical And Chemical Properties Analysis

3-Propylhexanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 253.4±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 54.0±6.0 kJ/mol and a flash point of 129.7±6.9 °C . It has 2 H-bond acceptors, 1 H-bond donor, and 6 freely rotating bonds .

Scientific Research Applications

Esterification and Solvent Applications

  • Esterification Processes : The compound has been investigated for its role in esterification processes. For instance, in the study of ionic liquid [BMIm][HSO4] as a dual catalyst-solvent for esterification, hexanoic acid (a close variant of 3-propylhexanoic acid) was used with n-butanol. This research highlights the potential of using similar compounds in industrial esterification processes (Zeng et al., 2020).

  • Solvent Applications : In the synthesis of polyhydroxyalkanoic acids from bacteria, compounds like 4-hydroxyhexanoic acid were utilized as carbon sources. This indicates the potential of using related compounds like 3-propylhexanoic acid in similar solvent applications (Valentin et al., 2004).

Catalytic and Synthesis Roles

  • Catalyst in Synthesis : Studies have shown that compounds like 3-propylhexanoic acid can act as catalysts in chemical reactions. For example, in the synthesis of quinoxalines, 3-mercaptopropylsilica, which could be structurally related to 3-propylhexanoic acid, was used as a catalyst (Niknam et al., 2009).

  • Role in Synthesis of Amino Acids : The compound has been explored in the synthesis of amino acids. For example, enantiopure 3-amino-4-hydroxyhexanoic acids were synthesized from L-aspartic and L-glutamic acids, highlighting a potential role for 3-propylhexanoic acid in similar syntheses (Andrés et al., 2003).

Materials Science and Engineering

  • Polymer and Nanocomposite Development : 3-propylhexanoic acid can contribute to the development of polymers and nanocomposites. For instance, 3-(4-hydroxyphenyl)propionic acid was used as an organic modifier in layered double hydroxides for PBS bionanocomposites, suggesting that similar compounds like 3-propylhexanoic acid could be used in this context (Totaro et al., 2017).
  • Large-Scale Polymer Production : In a study on large-scale production of polyhydroxyalkanoates, 3-hydroxyhexanoate, which shares similarities with 3-propylhexanoic acid, was used. This research indicates potential applications in industrial polymer production (Chen et al., 2001).

Additional Applications

  • Use in Benzannulation Reactions : Compounds like 3-propylhexanoic acid have potential uses in benzannulation reactions, which are key in synthesizing polysubstituted aromatic compounds. This application is suggested by research on similar compounds in benzannulation processes (Serra et al., 2007).

  • Monitoring Systems in Healthcare : Related compounds to 3-propylhexanoic acid, like 3-hydroxy-3-methylhexanoic acid, have been used in monitoring systems for underarm odor, indicating potential biomedical applications (Hirano et al., 2018).

Safety And Hazards

3-Propylhexanoic acid is classified as a dangerous substance. It has hazard statements H315-H318-H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-propylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWVHHCWUCZFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179797
Record name Hexanoic acid, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylhexanoic acid

CAS RN

25110-61-6
Record name Hexanoic acid, 3-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025110616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
VJ Balcar, P Mandel - Experientia, 1976 - Springer
… or brain slices; 2-Butyi-3-propylhexanoic acid was the only compound which significantly … It is possible that a slower diffusion rate of 2-pentyl-3-propylhexanoic acid is responsible for …
Number of citations: 14 link.springer.com
P Kisszékelyi, T Peňaška… - Beilstein Journal of …, 2022 - beilstein-journals.org
… In doing so, an enantioselective synthesis of the nonproteinogenic amino acid 2-amino-3-propylhexanoic acid was accomplished. …
Number of citations: 1 www.beilstein-journals.org
W Löscher, H Nau - Neuropharmacology, 1985 - Elsevier
Thirty-two metabolites and analogues of the antiepileptic drug valproic acid (2-propylpentanoic acid; VPA) were tested for anticonvulsant and toxic effects in mice, in an attempt to find …
Number of citations: 179 www.sciencedirect.com
Y Yagi, M Matsuda, K Yagi - Experientia, 1976 - Springer
… or brain slices; 2-Butyi-3-propylhexanoic acid was the only compound which significantly … It is possible that a slower diffusion rate of 2-pentyl-3-propylhexanoic acid is responsible for …
Number of citations: 80 link.springer.com
M Michaelis, N Köhler, A Reinisch, D Eikel… - Biochemical …, 2004 - Elsevier
… 2-Ethyl-4-methylpentanoic acid, 3-propylhexanoic acid, and 3-propylheptanoic acid did not influence cell viability of human foreskin fibroblasts (not shown). …
Number of citations: 34 www.sciencedirect.com
AL Lehninger - Annual Review of Biochemistry, 1949 - annualreviews.org
… Delta-propyloctanoic acid yielded /3-propylhexanoic acid in the urine; E-propylnonanoic acid yielded 'Y-propylheptanoic acid; r-propyldecanoic acid yielded /3-propylhexanoic acid; and …
Number of citations: 10 www.annualreviews.org
Q Li, D Liu, P Wu, L Song, C Wu, J Liu, X Shang… - Energy & …, 2016 - ACS Publications
A comprehensive compositional analysis was conducted on biofuel obtained from woody biomass hydroliquefaction in supercritical ethanol with a dispersed Ni-based catalyst. Gas …
Number of citations: 10 pubs.acs.org
VJ Balcar, J Mark, J Borg, P Mandel - Neurochemical Research, 1979 - Springer
Both glial and neuronal cells maintained in primary culture were found to accumulate [ 3 H]GABA by an efficient “high-affinity” uptake system (apparentK m =9 μM,V max =0.018 and …
Number of citations: 46 link.springer.com
MK Khan, R Insyani, J Lee, M Yi, JW Lee, J Kim - Fuel, 2016 - Elsevier
High acid crudes contain large amounts of naphthenic acids (NAs), which lead to severe corrosion in oil refinery equipment and serious environmental problems. The goal of this study …
Number of citations: 23 www.sciencedirect.com
AA Acheampong - 1985 - open.library.ubc.ca
… acid, 2-ethyl-3-propylhexanoic acid and 2,3-dipropylhexanoic acid were inactive while 3-propylhexanoic and 2-butyl-3-propylhexanoic acid were as active as valproic acid. …
Number of citations: 2 open.library.ubc.ca

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